1-(4-Butoxybenzyl)piperazine
Overview
Description
1-(4-Butoxybenzyl)piperazine is an organic compound with the molecular formula C15H24N2O. It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Piperazine compounds, which “1-(4-Butoxybenzyl)piperazine” is a derivative of, are known to act as GABA receptor agonists . GABA receptors play a crucial role in the nervous system by inhibiting neuron activity, thus reducing neuronal excitability.
Mode of Action
As a GABA receptor agonist, piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-butoxybenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(4-Butoxybenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a component in specialty chemicals.
Comparison with Similar Compounds
1-(4-Butoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
1-(4-Methoxybenzyl)piperazine: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness: this compound is unique due to its specific butoxybenzyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it valuable in research for developing new compounds with potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-3-12-18-15-6-4-14(5-7-15)13-17-10-8-16-9-11-17/h4-7,16H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWDSSLJATWIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290678 | |
Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21867-73-2 | |
Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21867-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.